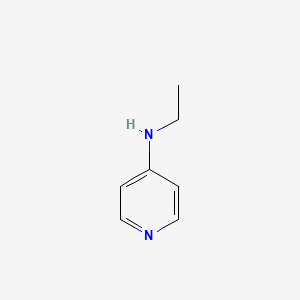

5-Methoxy-4-methylpyridin-3-amine

概要

説明

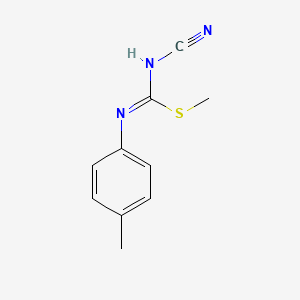

5-Methoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . It is stored in a dark place, under an inert atmosphere, at room temperature . It is a solid substance .

Molecular Structure Analysis

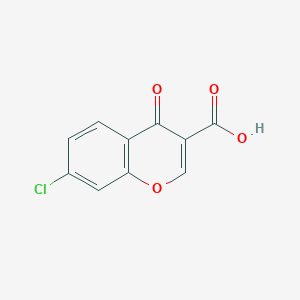

The linear formula of this compound is C7H10N2O . The InChI string is 1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H . The canonical SMILES string is CC1=C(C=NC=C1N)OC.Cl .Physical and Chemical Properties Analysis

This compound has a molecular weight of 174.63 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area is 48.1 Ų .科学的研究の応用

Tautomerisation and Structural Features

5-Methoxy-4-methylpyridin-3-amine, along with other pyridine derivatives, has been a subject of interest in structural and physicochemical studies. A notable research aspect is the analysis of its ability to tautomerise. For instance, studies have explored the structural properties of similar compounds, focusing on their tautomeric forms and electrostatic potential, which are critical in understanding molecular interactions and recognition by other molecules (Wróblewska et al., 2006).

Chemical Synthesis and Modification

In chemical synthesis, pyridine derivatives, including this compound, are valuable for constructing various compounds. Research has shown their use in synthesizing specific building blocks for compounds with diverse biological activities. For example, certain pyridine derivatives have been synthesized as intermediates in creating histamine H2-receptor antagonists (Adger et al., 1988).

Antimicrobial and Antimalarial Potential

Some derivatives of pyridine, similar to this compound, have been investigated for their antimicrobial and antimalarial properties. Research has focused on synthesizing and testing various pyridine-based compounds for their effectiveness against specific pathogens (Georgiadis, 1976).

Reductive Amination Processes

Pyridine derivatives are also significant in reductive amination processes. Studies have shown that compounds like 5-ethyl-2-methylpyridine borane, which share structural similarities with this compound, are effective in the reductive amination of ketones andaldehydes. This application highlights their potential in synthetic organic chemistry for creating a wide array of amine-containing compounds (Burkhardt & Coleridge, 2008).

Schiff Base Synthesis

Research has also delved into the synthesis of Schiff bases using pyridine derivatives. For instance, the creation of new Schiff bases from compounds similar to this compound, through condensation reactions, has been studied. These bases have various applications, including in materials science and as ligands in coordination chemistry (Linsha, 2015).

Spectroscopic Investigations and Theoretical Studies

The structural and electronic properties of pyridine derivatives like this compound have been extensively studied through spectroscopic methods and theoretical computations. These studies are vital in understanding their chemical behavior and potential applications in various fields, such as probe design for environmental properties (Ebead et al., 2007).

Mechanistic Insights into Chemical Reactions

Further, research has provided mechanistic insights into the reactions involving pyridine derivatives. For example, the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis has been studied to understand the underlying chemical processes better. Such insights are crucial for developing more efficient and targeted synthetic methods (Ahmad et al., 2019).

作用機序

Target of Action

The primary target of 5-Methoxy-4-methylpyridin-3-amine is potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the cell membrane after action potentials .

Mode of Action

This compound acts as a potassium channel blocker . It binds to exposed K+ channels, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it prevents the efflux of K+ ions, which can enhance axonal conduction . This mechanism is particularly relevant in conditions like multiple sclerosis, where demyelination exposes K+ channels .

Pharmacokinetics

For instance, 3-fluoro-5-methylpyridin-4-amine, a similar K+ channel blocker, exhibits good lipophilicity and permeability, suggesting potential for good bioavailability .

Result of Action

The blockade of K+ channels by this compound can enhance neuronal signal conduction. This can potentially alleviate symptoms in conditions characterized by demyelination, such as multiple sclerosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could affect its metabolism .

Safety and Hazards

生化学分析

Biochemical Properties

5-Methoxy-4-methylpyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . This compound also impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes . These interactions result in changes in the expression of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects . For example, low doses of this compound have been shown to enhance cognitive function in animal models, whereas high doses can lead to neurotoxicity and behavioral changes . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions . These reactions result in the formation of various metabolites, which can have different biological activities and effects on metabolic flux . Additionally, this compound can influence the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments and interact with different sets of biomolecules .

特性

IUPAC Name |

5-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYJOJQQEHYXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507515 | |

| Record name | 5-Methoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77903-28-7 | |

| Record name | 5-Methoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)

![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)